Naphthalen-1-yl phenylmethanesulfonate
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Overview
Description
Naphthalen-1-yl phenylmethanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a phenylmethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-yl phenylmethanesulfonate can be synthesized through several methods. One common approach involves the reaction of naphthalene with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl phenylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield corresponding sulfides or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
Naphthalen-1-yl phenylmethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which naphthalen-1-yl phenylmethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can participate in various chemical reactions, influencing the activity of biological molecules and pathways. Specific pathways may include those involved in oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene sulfonates: Compounds like naphthalene-2-sulfonate share structural similarities but differ in the position of the sulfonate group.
Phenylmethanesulfonates: Compounds such as phenylmethanesulfonic acid have similar functional groups but lack the naphthalene ring.
Uniqueness
Naphthalen-1-yl phenylmethanesulfonate is unique due to the combination of the naphthalene ring and the phenylmethanesulfonate group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15161-05-4 |
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Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
naphthalen-1-yl phenylmethanesulfonate |
InChI |
InChI=1S/C17H14O3S/c18-21(19,13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
InChI Key |
HJLMTMKRZDCTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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